Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate
Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate
Brand Name:
Vulcanchem
CAS No.:
139678-43-6
VCID:
VC20855701
InChI:
InChI=1S/C18H16BF2NO8/c1-8(23)28-19(29-9(2)24)30-18(26)12-7-22(10-4-5-10)15-11(16(12)25)6-13(20)14(21)17(15)27-3/h6-7,10H,4-5H2,1-3H3
SMILES:
B(OC(=O)C)(OC(=O)C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3
Molecular Formula:
C18H16BF2NO8
Molecular Weight:
423.1 g/mol
Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate
CAS No.: 139678-43-6
Cat. No.: VC20855701
Molecular Formula: C18H16BF2NO8
Molecular Weight: 423.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139678-43-6 |
|---|---|
| Molecular Formula | C18H16BF2NO8 |
| Molecular Weight | 423.1 g/mol |
| IUPAC Name | diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C18H16BF2NO8/c1-8(23)28-19(29-9(2)24)30-18(26)12-7-22(10-4-5-10)15-11(16(12)25)6-13(20)14(21)17(15)27-3/h6-7,10H,4-5H2,1-3H3 |
| Standard InChI Key | CFNQRWRKTNKGDL-UHFFFAOYSA-N |
| SMILES | B(OC(=O)C)(OC(=O)C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3 |
| Canonical SMILES | B(OC(=O)C)(OC(=O)C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator